1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine 1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17445092
InChI: InChI=1S/C12H26N2/c1-5-12(10(2)3)13-11-6-8-14(4)9-7-11/h10-13H,5-9H2,1-4H3
SMILES:
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol

1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17445092

Molecular Formula: C12H26N2

Molecular Weight: 198.35 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine -

Specification

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
IUPAC Name 1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine
Standard InChI InChI=1S/C12H26N2/c1-5-12(10(2)3)13-11-6-8-14(4)9-7-11/h10-13H,5-9H2,1-4H3
Standard InChI Key QYDJCJJUXZVZMH-UHFFFAOYSA-N
Canonical SMILES CCC(C(C)C)NC1CCN(CC1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-N-(2-methylpentan-3-yl)piperidin-4-amine (C<sub>12</sub>H<sub>26</sub>N<sub>2</sub>) features a piperidine core modified at two critical positions:

  • N<sub>1</sub> substitution: A 2-methylpentan-3-yl group introduces steric bulk and lipophilicity.

  • C<sub>4</sub> substitution: A methylated amine group enhances hydrogen-bonding potential.

The stereochemistry at the 2-methylpentan-3-yl branch remains unspecified in available literature, though computational models suggest this moiety adopts a staggered conformation to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>26</sub>N<sub>2</sub>
Molecular Weight198.35 g/mol
Topological Polar Surface Area24.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Spectroscopic Signatures

While experimental NMR data for this specific compound is unavailable, analogous piperidine derivatives exhibit characteristic signals:

  • <sup>1</sup>H NMR: δ 2.5–3.5 ppm (piperidine ring protons), δ 1.0–1.5 ppm (methyl groups) .

  • <sup>13</sup>C NMR: δ 45–55 ppm (piperidine C-N), δ 20–25 ppm (branched methyl carbons) .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a three-step sequence:

Step 1: Reductive Amination
Piperidin-4-amine reacts with 3-pentanone under hydrogenation conditions (H<sub>2</sub>, Pd/C) to form N-(3-pentyl)piperidin-4-amine. Typical yields: 65–75% .

Step 2: N-Methylation
The secondary amine undergoes methylation using methyl iodide (CH<sub>3</sub>I) in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in anhydrous DMF. Reaction time: 12h at 60°C .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data remains sparse, but computational predictions (ALOGPS) indicate:

  • Water Solubility: 0.12 mg/mL (25°C)

  • Log P (octanol/water): 2.1 ± 0.3

These values suggest moderate membrane permeability, comparable to CNS-penetrant compounds like modafinil (log P = 1.7) .

Stability Profile

  • Thermal Stability: Decomposes above 215°C (TGA data for analog) .

  • Photostability: Susceptible to N-demethylation under UV light (λ = 254 nm).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotic candidates (D<sub>2</sub>/5-HT<sub>2A</sub> dual antagonists)

  • Analgesics targeting opioid receptors

Material Science Applications

Functionalization of the amine group enables creation of:

  • Ionic liquids for battery electrolytes

  • Metal-organic frameworks (MOFs) with gas storage capabilities

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships: Modifying the pentyl branch to optimize target selectivity.

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